Phenoxybenzamine-d5hydrochloride

説明

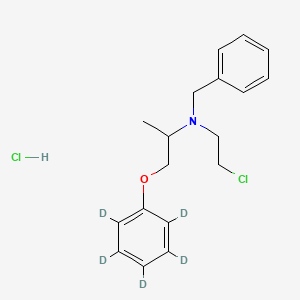

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

N-benzyl-N-(2-chloroethyl)-1-(2,3,4,5,6-pentadeuteriophenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/i3D,6D,7D,10D,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-PEEBBJRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(C)N(CCCl)CC2=CC=CC=C2)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phenoxybenzamine-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Phenoxybenzamine-d5 Hydrochloride. The inclusion of a deuterium-labeled internal standard is pivotal for quantitative studies in drug development and clinical research, ensuring accuracy and precision in analytical methodologies. This document outlines its physicochemical characteristics, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

Phenoxybenzamine-d5 Hydrochloride is the deuterated analog of Phenoxybenzamine Hydrochloride, a non-selective, irreversible alpha-adrenoceptor antagonist. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantification of the parent drug by mass spectrometry-based assays.[1][2]

Table 1: Physicochemical Properties of Phenoxybenzamine-d5 Hydrochloride and Phenoxybenzamine Hydrochloride

| Property | Phenoxybenzamine-d5 Hydrochloride | Phenoxybenzamine Hydrochloride |

| Chemical Name | N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine-d5 Hydrochloride | N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride |

| CAS Number | 1329838-45-0 | 63-92-3 |

| Molecular Formula | C₁₈H₁₈D₅Cl₂NO | C₁₈H₂₂ClNO·HCl |

| Molecular Weight | 345.32 g/mol | 340.29 g/mol [3] |

| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 137.5°C to 140°C[4] |

| pKa | Not explicitly reported; expected to be similar to the non-deuterated form. | 7.89 (Strongest Basic)[5] |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.3 mg/mL | Freely soluble in ethanol (96%) and insoluble in diethyl ether.[3] |

| Appearance | Solid | White to almost white crystalline powder[3] |

Mechanism of Action: Alpha-Adrenergic Blockade

Phenoxybenzamine acts as a non-selective and irreversible antagonist at α₁ and α₂-adrenergic receptors.[3] This blockade is achieved through the formation of a reactive aziridinium ion intermediate, which covalently binds to the receptors, leading to a long-lasting "chemical sympathectomy".[3]

The primary therapeutic effects of phenoxybenzamine, such as vasodilation and a decrease in blood pressure, are mediated through the blockade of α₁-adrenoceptors on vascular smooth muscle.

Signaling Pathway of α₁-Adrenoceptor Blockade

The α₁-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[6] Antagonism by phenoxybenzamine inhibits the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine and epinephrine.

Caption: Signaling pathway of α₁-adrenoceptor blockade by Phenoxybenzamine-d5 Hydrochloride.

Experimental Protocols

Phenoxybenzamine-d5 Hydrochloride is primarily utilized as an internal standard in analytical methods for the quantification of phenoxybenzamine in biological matrices. Below are generalized protocols for common analytical techniques.

Synthesis of Phenoxybenzamine Hydrochloride

A common synthetic route for phenoxybenzamine hydrochloride involves several key steps, which can be adapted for the synthesis of the deuterated analog by using a deuterated starting material, such as benzyl-d5-amine. A general synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for Phenoxybenzamine-d5 Hydrochloride.

A representative synthetic procedure is as follows:

-

Synthesis of N-(phenoxyisopropyl)-N-benzyl ethanolamine: N-(phenoxy isopropyl)-ethanolamine is reacted with benzyl chloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The mixture is refluxed for an extended period (e.g., 20 hours). After reaction completion, the solvent is removed, and the crude product is extracted.[6]

-

Synthesis of Phenoxybenzamine Hydrochloride: The N-(phenoxyisopropyl)-N-benzyl ethanolamine is dissolved in a solvent such as dichloromethane. A chlorinating agent, like thionyl chloride, is added slowly at a reduced temperature (0-5°C). The reaction is stirred for a couple of hours at room temperature, followed by concentration under reduced pressure. The final product is then precipitated from a solvent like acetone, filtered, and dried to yield pure Phenoxybenzamine hydrochloride.[6]

For the synthesis of the d5 analog, deuterated benzyl chloride would be used in the first step.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the analysis of phenoxybenzamine and its impurities. A general protocol is provided below.

Table 2: HPLC Method Parameters for Phenoxybenzamine Analysis

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150-250 mm, 5 µm)[4][7] |

| Mobile Phase | A mixture of acetonitrile and a buffer solution (e.g., 55:45 v/v). The buffer can be prepared by dissolving monobasic sodium phosphate in water.[7] An alternative mobile phase is methanol-water (80:20 v/v).[4] |

| Flow Rate | 1.0 mL/min[4][7] |

| Detection | UV detector at 268 nm or 272 nm[4][7] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient |

| Standard Preparation | A known concentration of Phenoxybenzamine Hydrochloride Reference Standard (and Phenoxybenzamine-d5 HCl as internal standard) is prepared in the mobile phase or a suitable solvent like acetonitrile.[7] |

| Sample Preparation | The sample containing phenoxybenzamine is dissolved in the mobile phase or acetonitrile to a suitable concentration.[7] |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the definitive identification and quantification of phenoxybenzamine, with the d5-labeled compound serving as an excellent internal standard.

Table 3: GC-MS Method Parameters for Phenoxybenzamine Analysis

| Parameter | Description |

| GC Column | A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness). |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |

| Oven Temperature Program | A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation. |

| Injector | Split/splitless injector, typically operated in splitless mode for trace analysis. |

| Injector Temperature | e.g., 280°C. |

| MS Interface Temperature | e.g., 280°C. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or ion trap. |

| Scan Mode | Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of phenoxybenzamine and its d5 analog. |

| Sample Preparation | Samples are typically extracted with an organic solvent and may require derivatization, although direct analysis is often possible. The extract is then concentrated and reconstituted in a suitable solvent for injection. |

Conclusion

Phenoxybenzamine-d5 Hydrochloride is an indispensable tool for researchers and professionals in the field of drug development and clinical analysis. Its stable isotope labeling allows for robust and accurate quantification of phenoxybenzamine in various biological matrices. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methodologies, as detailed in this guide, is crucial for its effective application in research and development.

References

- 1. CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. HPLC determination of hydrochloride phenoxybenzamine tablets and ...: Ingenta Connect [ingentaconnect.com]

- 5. Separation of Phenoxybenzamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Phenoxybenzamine Hydrochloride Capsules [drugfuture.com]

An In-Depth Technical Guide to the Mechanism of Action of Phenoxybenzamine-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenoxybenzamine is a long-acting, non-selective, irreversible antagonist of alpha-adrenergic receptors. It is clinically used in the management of pheochromocytoma and other conditions involving excessive alpha-adrenergic stimulation. This technical guide provides a comprehensive overview of the molecular mechanism of action of phenoxybenzamine, with a particular focus on its interaction with alpha-1 and alpha-2 adrenergic receptors. While specific pharmacological data for its deuterated analog, Phenoxybenzamine-d5 Hydrochloride, are not publicly available, this guide will address the theoretical implications of deuteration on its pharmacokinetic and pharmacodynamic profile. This document details the binding kinetics, downstream signaling pathways, and relevant experimental methodologies for studying this class of compounds.

Introduction to Phenoxybenzamine

Phenoxybenzamine hydrochloride is a haloalkylamine that functions as a potent antagonist at both α1 and α2-adrenergic receptors.[1][2] Its primary clinical indication is in the preoperative management of pheochromocytoma to control hypertensive episodes.[2][3] The defining characteristic of phenoxybenzamine's mechanism of action is its ability to form a stable, covalent bond with the receptor, leading to an irreversible and non-competitive antagonism.[4] This prolonged blockade of adrenergic signaling is crucial for its therapeutic effects.

Note on Phenoxybenzamine-d5 Hydrochloride

Phenoxybenzamine-d5 hydrochloride is a deuterated analog of phenoxybenzamine. To date, published literature primarily describes its use as an internal standard for the quantification of phenoxybenzamine in biological samples via mass spectrometry.[5] There is a lack of publicly available data on the specific mechanism of action, binding affinities, and comparative pharmacological studies of Phenoxybenzamine-d5 Hydrochloride versus its non-deuterated counterpart.

Theoretically, deuteration—the substitution of hydrogen with its heavier isotope, deuterium—can alter the pharmacokinetic profile of a drug. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to a longer half-life and altered drug exposure.[6] However, without specific preclinical studies, the impact of deuteration on the pharmacodynamics of phenoxybenzamine at the receptor level remains speculative.

Molecular Mechanism of Action

Phenoxybenzamine's action is a multi-step process involving an initial reversible binding followed by an irreversible covalent modification of the alpha-adrenergic receptors.

Irreversible Covalent Bonding

Phenoxybenzamine is a prodrug that undergoes a chemical transformation to a highly reactive ethylenimonium intermediate. This intermediate then forms a stable covalent bond with a specific cysteine residue located in the third transmembrane domain of the alpha-adrenergic receptor.[4] This alkylation of the receptor permanently inactivates it. The restoration of adrenergic function requires the synthesis of new receptors, which contributes to the long duration of action of phenoxybenzamine.[1]

Non-selective Alpha-Adrenergic Blockade

Phenoxybenzamine non-selectively antagonizes both α1 and α2-adrenergic receptor subtypes.[1] This lack of selectivity results in a broad range of physiological effects. Blockade of postsynaptic α1 receptors in vascular smooth muscle leads to vasodilation and a decrease in blood pressure.[3] Concurrently, blockade of presynaptic α2 autoreceptors can result in an increased release of norepinephrine from nerve terminals, which may lead to reflex tachycardia.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of phenoxybenzamine with adrenergic receptors. It is important to note that these values are for the non-deuterated form of phenoxybenzamine.

| Parameter | Receptor Subtype | Value (nM) | Cell Line/Tissue | Reference |

| Ki | α2A-Adrenergic Receptor | 60 | CHO Cells | [5] |

| α2B-Adrenergic Receptor | 10 | CHO Cells | [5] | |

| α2C-Adrenergic Receptor | 60 | CHO Cells | [5] | |

| EC50 | α1-Adrenergic Receptors (inhibition of norepinephrine-induced inositol phosphate formation) | 125.9 - 316.2 | HEK293 Cells | [5] |

| IC50 | Non-specific alpha antagonist activity | 550 | Not Specified | [7] |

Note: One study indicated that phenoxybenzamine is approximately 250-fold more potent at decreasing the density of α1-adrenergic receptors compared to α2-adrenergic receptors.

Signaling Pathways

The antagonism of α1 and α2-adrenergic receptors by phenoxybenzamine disrupts their respective downstream signaling cascades.

Alpha-1 Adrenergic Receptor Signaling Blockade

Alpha-1 adrenergic receptors are Gq-protein coupled receptors. Their activation by endogenous catecholamines like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. By irreversibly blocking α1 receptors, phenoxybenzamine inhibits this pathway, resulting in vasodilation.

Alpha-2 Adrenergic Receptor Signaling Blockade

Alpha-2 adrenergic receptors are Gi-protein coupled receptors, primarily located on presynaptic nerve terminals. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the release of norepinephrine, creating a negative feedback loop. Phenoxybenzamine's blockade of these receptors prevents this inhibitory feedback, leading to an increased release of norepinephrine.

References

- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Physicochemical Characteristics of Deuterated Phenoxybenzamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of deuterated phenoxybenzamine. Given the limited publicly available data on the deuterated form, this document synthesizes information on the parent compound, phenoxybenzamine, and extrapolates the anticipated effects of deuteration. It includes detailed experimental protocols for characterization and visualizes key pathways and workflows to support research and development efforts.

Introduction

Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors, primarily used in the management of pheochromocytoma.[1][2][3] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic profile of a molecule. This is primarily achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes, potentially leading to a longer drug half-life and improved therapeutic efficacy.[4][5][6][7]

While specific data on deuterated phenoxybenzamine is scarce, we can infer its properties based on the well-characterized parent compound and the established principles of deuteration.[8][9]

Physicochemical Properties

The following table summarizes the known physicochemical properties of phenoxybenzamine. It is anticipated that deuteration would result in subtle changes to these values. For instance, deuteration can sometimes lead to slight increases in melting point and alterations in solubility and lipophilicity.[7][8]

Table 1: Physicochemical Properties of Phenoxybenzamine

| Property | Value | Source(s) |

| Molecular Weight | 303.8 g/mol (non-deuterated) | [10] |

| Melting Point | 38-40 °C (free base)[10], 137.5-140 °C (HCl salt)[11][12] | [10][11][12] |

| pKa (Strongest Basic) | 7.89 - 7.97 | [13][14] |

| logP | 4.26 - 4.99 | [10][13][15] |

| Water Solubility | 0.0103 - 15.2 mg/L at 25°C | [11][13] |

| Solubility in Organic Solvents | Soluble in ethanol (~25 mg/ml), DMSO (~25 mg/ml), and DMF (~30 mg/ml)[16]. Also soluble in propylene glycol and alcohol[17]. | [16][17] |

The Impact of Deuteration: The Kinetic Isotope Effect

The primary rationale for developing deuterated phenoxybenzamine is to leverage the kinetic isotope effect (KIE). The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.[5][6] When a C-H bond cleavage is the rate-determining step in a drug's metabolism (often mediated by cytochrome P450 enzymes), substituting that hydrogen with deuterium can significantly slow down the metabolic rate.[4][5]

This can lead to:

-

Increased drug exposure: A longer half-life means the drug remains in the body for a longer period.

-

Reduced dosing frequency: This can improve patient compliance.

-

Potentially altered metabolite profile: Slowing down one metabolic pathway may lead to others becoming more prominent.

The following diagram illustrates the logical relationship of the kinetic isotope effect.

Kinetic Isotope Effect (KIE) Logic Diagram.

Signaling Pathway of Phenoxybenzamine

Phenoxybenzamine acts as a non-competitive antagonist at α-adrenergic receptors (α-ARs).[1][14][16] It forms a covalent bond with these receptors, leading to an irreversible blockade.[14][18] This action is particularly relevant at α1-receptors, which are Gq protein-coupled receptors.[14][19] The blockade inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby preventing vasoconstriction and leading to a reduction in blood pressure.[13][18][20]

The signaling cascade initiated by α1-adrenergic receptor activation, and consequently blocked by phenoxybenzamine, is depicted below.

Phenoxybenzamine's Mechanism of Action on the α1-Adrenergic Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of deuterated phenoxybenzamine.

The following diagram outlines a typical workflow for the physicochemical characterization of a new chemical entity like deuterated phenoxybenzamine.

Experimental Workflow for Physicochemical Characterization.

This method involves titrating a solution of the compound with a strong acid or base and measuring the pH at incremental additions of the titrant.[21][22][23]

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[21]

-

Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.[21]

-

Prepare a solution of the deuterated phenoxybenzamine (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if needed due to low aqueous solubility).[21]

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21]

-

-

Titration:

-

Place a known volume of the sample solution in a beaker with a magnetic stirrer.[21]

-

If the sample is a base, titrate with the standardized HCl solution. If it's an acid, titrate with NaOH.

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize.[21]

-

-

Data Analysis:

This method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

-

Preparation:

-

Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and saturate it with n-octanol.

-

Saturate n-octanol with the buffered aqueous phase.

-

Prepare a stock solution of deuterated phenoxybenzamine in the n-octanol phase.

-

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a known volume of the aqueous phase in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous phase]).

-

This protocol determines the maximum concentration of a compound that can dissolve in a solvent at a given temperature.[26][27][28]

-

Preparation:

-

Add an excess amount of the solid deuterated phenoxybenzamine to a vial containing the solvent of interest (e.g., water, buffer at a specific pH).[28] This ensures that a saturated solution is formed.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[28]

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[28]

-

-

Quantification:

-

Analyze the concentration of the compound in the clear, saturated filtrate using a validated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the equilibrium solubility.

-

Conclusion

While direct experimental data for deuterated phenoxybenzamine is not widely available, this guide provides a robust framework for its characterization. By combining the known properties of the parent compound with the principles of deuteration and standard experimental protocols, researchers can effectively investigate the physicochemical and pharmacological profile of this promising therapeutic candidate. The provided diagrams and methodologies serve as a valuable resource for guiding further research and development in this area.

References

- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. depthofbiology.com [depthofbiology.com]

- 3. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review) | Syroeshkin | Drug development & registration [pharmjournal.ru]

- 10. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Table 1, Properties of Phenoxybenzamine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. PHENOXYBENZAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. Phenoxybenzamine HCl | CAS#:63-92-3 | Chemsrc [chemsrc.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Phenoxybenzamine = 97 , powder 63-92-3 [sigmaaldrich.com]

- 18. Phenoxybenzamine - BioPharma Notes [biopharmanotes.com]

- 19. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. sciencing.com [sciencing.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. lup.lub.lu.se [lup.lub.lu.se]

- 28. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of Phenoxybenzamine-d5 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to Phenoxybenzamine-d5 Hydrochloride. Given that this compound is a deuterated analog, primarily synthesized for use as an internal standard in quantitative analyses, publicly available, detailed spectroscopic data is limited. This guide presents available information for its non-deuterated counterpart, Phenoxybenzamine Hydrochloride, as a reference, alongside the expected spectral characteristics for the deuterated species. The experimental protocols detailed herein are based on established analytical practices for compounds of this nature.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for Phenoxybenzamine-d5 Hydrochloride is provided below.

| Property | Value | Source |

| Chemical Name | N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride | [1] |

| CAS Number | 1329838-45-0 | [1][2][3] |

| Molecular Formula | C₁₈H₁₇D₅ClNO · HCl | [1] |

| Molecular Weight | 345.32 g/mol | [2] |

| Deuterated Forms | ≥98% (d₁-d₅) | [1] |

| Physical Form | Solid | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL | [1] |

Mass Spectrometry Data

Phenoxybenzamine-d5 Hydrochloride is principally used as an internal standard for the quantification of Phenoxybenzamine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Expected Mass Spectrum of Phenoxybenzamine-d5:

The mass spectrum of the deuterated compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) that is 5 Daltons higher than the non-deuterated form due to the five deuterium atoms on the phenoxy ring.

| Parameter | Phenoxybenzamine Hydrochloride | Phenoxybenzamine-d5 Hydrochloride |

| Molecular Formula | C₁₈H₂₂ClNO · HCl | C₁₈H₁₇D₅ClNO · HCl |

| Molecular Weight | 340.29 g/mol [5] | 345.32 g/mol [2] |

| Expected [M+H]⁺ | ~304.15 m/z | ~309.18 m/z |

Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of Phenoxybenzamine using Phenoxybenzamine-d5 Hydrochloride as an internal standard.

Sample Preparation:

-

Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of Phenoxybenzamine and a fixed concentration of Phenoxybenzamine-d5 Hydrochloride into the appropriate matrix (e.g., plasma, urine).

-

Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard. A typical protein precipitation involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins.

-

Reconstitution: Evaporate the supernatant under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for both the analyte and the internal standard would be determined by direct infusion or by analyzing a concentrated standard solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed NMR spectra for Phenoxybenzamine-d5 Hydrochloride are not publicly available. However, the ¹H NMR spectrum of the non-deuterated Phenoxybenzamine Hydrochloride can be used as a reference.[6]

Expected ¹H NMR Spectrum of Phenoxybenzamine-d5 Hydrochloride:

The ¹H NMR spectrum of the deuterated compound is expected to be similar to the non-deuterated form, with the significant exception of the absence of signals corresponding to the protons on the phenoxy ring.

| Assignment (Non-deuterated) | Approximate Chemical Shift (δ, ppm) | Expected in d5-variant? |

| Aromatic protons (phenoxy) | 6.8 - 7.4 | No |

| Aromatic protons (benzyl) | 7.2 - 7.5 | Yes |

| -CH₂- (benzyl) | 3.5 - 4.0 | Yes |

| -CH- | 4.5 - 5.0 | Yes |

| -O-CH₂- | 3.9 - 4.3 | Yes |

| -N-CH₂-CH₂-Cl | 2.8 - 3.8 | Yes |

| -CH₃ | 1.2 - 1.5 | Yes |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid Phenoxybenzamine-d5 Hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply appropriate phasing and baseline correction to the processed spectrum.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy Data

Expected IR Spectrum of Phenoxybenzamine-d5 Hydrochloride:

The IR spectrum of the deuterated compound will be very similar to the non-deuterated form. The most significant difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹).

| Functional Group | Approximate Wavenumber (cm⁻¹) (Non-deuterated) | Expected in d5-variant? |

| N-H⁺ stretch (amine salt) | 2400 - 2700 | Yes |

| C-H stretch (aromatic) | 3000 - 3100 | Yes (benzyl), C-D stretch for phenoxy-d5 |

| C-H stretch (aliphatic) | 2850 - 3000 | Yes |

| C=C stretch (aromatic) | 1450 - 1600 | Yes |

| C-O stretch (ether) | 1200 - 1250 | Yes |

| C-N stretch | 1000 - 1250 | Yes |

| C-Cl stretch | 600 - 800 | Yes |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Signaling Pathways and Analytical Workflow

The following diagrams illustrate the known signaling pathway of Phenoxybenzamine and a general workflow for its spectroscopic analysis.

Caption: Signaling pathway of Phenoxybenzamine's antihypertensive effect.

Caption: General workflow for spectroscopic analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phenoxybenzamine Hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 63-92-3 [sigmaaldrich.com]

- 6. Phenoxybenzamine hydrochloride (63-92-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Phenoxybenzamine-d5 Hydrochloride (CAS: 1329838-45-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenoxybenzamine-d5 Hydrochloride, a deuterated analog of the α-adrenergic antagonist, phenoxybenzamine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Core Compound Information

Phenoxybenzamine-d5 Hydrochloride is a stable, isotopically labeled form of phenoxybenzamine hydrochloride. The five deuterium atoms are typically located on the phenoxy ring, providing a distinct mass shift for use in mass spectrometry-based applications.[1] Its primary application is as an internal standard for the accurate quantification of phenoxybenzamine in complex biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Phenoxybenzamine-d5 Hydrochloride.

| Property | Value | Reference(s) |

| CAS Number | 1329838-45-0 | [1] |

| Molecular Formula | C₁₈H₁₇D₅ClNO · HCl | [1] |

| Molecular Weight | 345.3 g/mol | [1] |

| Formal Name | N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% (Phenoxybenzamine) | [3] |

| Deuterium Incorporation | ≥98% deuterated forms (d₁-d₅); ≤2% d₀ | [3] |

Solubility

The solubility of Phenoxybenzamine-d5 Hydrochloride in various organic solvents is detailed below.

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | ~30 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [1] |

| Ethanol | ~25 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:1) | ~0.3 mg/mL | [1] |

Mechanism of Action of the Parent Compound: Phenoxybenzamine

Phenoxybenzamine is a non-selective and irreversible antagonist of α-adrenergic receptors (α-ARs).[4] It covalently binds to both α₁- and α₂-adrenergic receptors, leading to a long-lasting "chemical sympathectomy".[5] This irreversible blockade is the basis for its clinical use in managing conditions characterized by excessive catecholamine levels, such as pheochromocytoma.

Signaling Pathway

The antagonism of α₁-adrenergic receptors by phenoxybenzamine disrupts the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine and epinephrine. The α₁-adrenergic receptors are Gq protein-coupled receptors. Their activation normally leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The net effect is an increase in intracellular calcium, leading to smooth muscle contraction and vasoconstriction. By irreversibly blocking the α₁-receptor, phenoxybenzamine prevents this cascade, resulting in vasodilation and a decrease in blood pressure.[6]

Experimental Protocols

Phenoxybenzamine-d5 Hydrochloride is primarily used as an internal standard in quantitative bioanalytical methods. The following is a representative, synthesized protocol for the analysis of phenoxybenzamine in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation

-

Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of Phenoxybenzamine-d5 Hydrochloride (e.g., 100 ng/mL in methanol) to serve as the internal standard.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex to dissolve.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of phenoxybenzamine and its deuterated internal standard.

Table 3: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., Phenomenex Gemini-NX 5µm C18 110A, 250 x 4.6 mm or equivalent) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a suitable percentage of B, ramp to a higher percentage to elute the analyte, then return to initial conditions for equilibration. A typical starting point could be 30% B, ramping to 95% B. |

| Flow Rate | 0.5 - 1.0 mL/min for HPLC; 0.3 - 0.6 mL/min for UHPLC |

| Column Temperature | 25 - 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Phenoxybenzamine: Precursor ion (m/z) 304.1 → Product ion (m/z) 120.1Phenoxybenzamine-d5: Precursor ion (m/z) 309.1 → Product ion (m/z) 120.1 |

| Detection | Multiple Reaction Monitoring (MRM) |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The precursor m/z for phenoxybenzamine is based on its [M+H]⁺ ion.[7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of phenoxybenzamine in a biological matrix using Phenoxybenzamine-d5 Hydrochloride as an internal standard.

Relationship between Phenoxybenzamine and its Deuterated Form

The following diagram illustrates the structural relationship between phenoxybenzamine and its deuterated analog, Phenoxybenzamine-d5, and their role in quantitative analysis.

Conclusion

Phenoxybenzamine-d5 Hydrochloride is an essential tool for researchers and drug development professionals requiring accurate and precise quantification of phenoxybenzamine in biological samples. Its use as an internal standard in LC-MS/MS methodologies helps to mitigate matrix effects and variations in sample processing, leading to reliable and reproducible results. This guide provides the core technical information and representative protocols to facilitate its effective use in a laboratory setting. For further information, it is recommended to consult the certificates of analysis and safety data sheets provided by the respective suppliers.

References

- 1. Phenoxybenzamine Hydrochloride Capsules [drugfuture.com]

- 2. texilajournal.com [texilajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterium in Internal Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role. This technical guide provides a comprehensive overview of the principles, applications, and best practices associated with the use of deuterium-labeled internal standards, with a focus on their application in mass spectrometry-based quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (the internal standard) is added to a sample at the earliest stage of analysis. The underlying assumption is that the labeled and unlabeled (native) analyte will behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Because the internal standard is chemically and physically almost identical to the analyte, it effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1]

The quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric measurement leads to more accurate and precise results.[2]

Advantages of Deuterium Labeling

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[3] Its use in internal standards offers several key advantages:

-

Cost-Effectiveness and Availability : The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). Deuterated starting materials and reagents are also more readily available.

-

High Isotopic Purity : Deuterium labeling can often be achieved with high levels of isotopic enrichment, typically ≥98%.[2] This high isotopic purity is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.

-

Minimal Perturbation to Molecular Structure : The substitution of hydrogen with deuterium results in a minimal change to the overall size and structure of the molecule, generally preserving its physicochemical properties.[3]

-

Sufficient Mass Shift : Typically, a deuterated compound should contain between two to ten deuterium atoms.[2] This provides a sufficient mass shift to ensure that the mass-to-charge ratio (m/z) of the deuterated internal standard is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[2]

Data Presentation: Quantitative Comparison

The true advantage of employing a deuterated internal standard becomes evident when examining the quantitative improvements in assay performance. The following tables summarize the enhancements in accuracy and precision observed when a deuterated internal standard is incorporated into an LC-MS/MS bioanalytical method compared to using a structural analog or no internal standard.

Table 1: Comparison of Assay Performance With and Without a Deuterated Internal Standard

| Parameter | Without Deuterated Standard | With Deuterated Standard |

| Accuracy (% Bias) | Can exceed ±50%[2] | Typically within ±15%[2] |

| Precision (% RSD) | Often > 20%[2] | Generally < 15%[2] |

| Matrix Effect | Significant and variable[2] | Compensated, leading to normalization[2] |

| Extraction Recovery | Variable and difficult to track | Variations are accounted for[2] |

Table 2: Case Study - Quantification of Kahalalide F in Plasma

Data from a study comparing an analogous internal standard to a deuterated internal standard for the LC-MS/MS assay of the depsipeptide kahalalide F in plasma.[4]

| Internal Standard Type | Mean Bias (%) | Standard Deviation |

| Analogous Internal Standard | 96.8 | 8.6 |

| Deuterated Internal Standard | 100.3 | 7.6 |

The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower standard deviation).[4][5]

Table 3: Case Study - Quantification of Sirolimus in Whole Blood

A study on the immunosuppressant drug sirolimus showed that the use of a deuterated internal standard (SIR-d3) resulted in a consistently lower range of interpatient assay imprecision compared to a structural analog, desmethoxyrapamycin (DMR).[6]

| Internal Standard Type | Interpatient Assay Imprecision (CV %) |

| Structural Analog (DMR) | 7.6 - 9.7 |

| Deuterated (SIR-d3) | 2.7 - 5.7 |

Experimental Protocols

To illustrate the practical application of deuterated standards, a detailed methodology for a common bioanalytical workflow is provided below.

Protocol: Quantification of a Small Molecule in Plasma using LC-MS/MS with a Deuterated Internal Standard

1. Objective: To accurately and precisely quantify the concentration of a small molecule drug in human plasma samples.

2. Materials:

-

Human plasma samples

-

Analyte reference standard

-

Deuterated internal standard (IS) of the analyte

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with a C18 column

3. Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Prepare a 1 mg/mL stock solution of the deuterated IS in methanol.

-

From the stock solutions, prepare a series of working standard solutions of the analyte and a working solution of the IS at an appropriate concentration in 50:50 methanol:water.

-

-

Preparation of Calibration Curve Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the analyte working standard solutions to create a calibration curve with 7-8 non-zero concentration levels.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the deuterated IS working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated IS.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated IS.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Workflow and Key Concepts

To better understand the processes and principles discussed, the following diagrams have been generated using the DOT language.

Considerations and Potential Pitfalls

While deuterated standards offer significant advantages, it is important to be aware of potential challenges:

-

Isotope Effect : The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[7] If this separation is significant, it can lead to differential matrix effects, undermining the advantage of using a stable isotope-labeled internal standard. Therefore, chromatographic conditions must be optimized to ensure co-elution.

-

Deuterium-Hydrogen Exchange : In some cases, deuterium atoms may exchange with hydrogen atoms from the solvent, especially if they are in labile positions (e.g., on heteroatoms like oxygen or nitrogen).[7] This can lead to a loss of the isotopic label and inaccurate quantification. It is crucial to ensure that the deuterium labels are on stable, non-exchangeable positions.[8]

-

Purity : Both chemical (>99%) and isotopic (≥98%) purity of the deuterated internal standard are critical for reliable results.[2] Impurities can interfere with the analysis and lead to inaccurate quantification.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative analysis, particularly in the fields of drug development and clinical research. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust mechanism for correcting for variability, leading to significantly improved accuracy and precision. While potential pitfalls exist, careful selection of the labeling position, thorough method development, and validation can mitigate these challenges. For researchers and scientists striving for the highest quality data, the use of deuterium-labeled internal standards is not just a best practice, but a critical component for ensuring the reliability and defensibility of their results.

References

Methodological & Application

Application Note: Quantitative Analysis of Phenoxybenzamine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Phenoxybenzamine in human plasma. The method utilizes Phenoxybenzamine-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Phenoxybenzamine is a non-selective, long-acting alpha-adrenergic antagonist used in the management of hypertensive episodes associated with pheochromocytoma. Accurate and reliable measurement of Phenoxybenzamine concentrations in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the preferred method for bioanalytical studies. The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5, is essential to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.

This application note provides a comprehensive protocol for the quantification of Phenoxybenzamine in human plasma using Phenoxybenzamine-d5 as an internal standard. The method is designed for use by researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

Phenoxybenzamine hydrochloride (Reference Standard)

-

Phenoxybenzamine-d5 hydrochloride (Internal Standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

All other chemicals and solvents were of the highest purity available.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Phenoxybenzamine and Phenoxybenzamine-d5 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Phenoxybenzamine-d5 internal standard working solution (e.g., at 100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The optimized MRM transitions and collision energies are provided in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Phenoxybenzamine | 304.1 | 120.1 | 25 | Quantifier |

| 304.1 | 91.1 | 35 | Qualifier | |

| Phenoxybenzamine-d5 | 309.1 | 120.1 | 25 | Quantifier |

| 309.1 | 96.1 | 35 | Qualifier |

Note: The precursor ion for Phenoxybenzamine is [M+H]+ with a calculated m/z of 304.1463[1]. The provided product ions are based on common fragmentation patterns and may require optimization on the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Phenoxybenzamine | 0.1 - 100 | Linear, 1/x² weighting | > 0.995 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low (LQC) | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium (MQC) | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High (HQC) | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Mandatory Visualization

Caption: Experimental workflow for LC-MS/MS quantification of Phenoxybenzamine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of Phenoxybenzamine in human plasma. The use of a deuterated internal standard, coupled with a simple and rapid sample preparation procedure, ensures high-quality data suitable for a variety of research and clinical applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note: Quantitative Analysis of Phenoxybenzamine in Human Plasma by GC-MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of phenoxybenzamine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with phenoxybenzamine-d5 as a deuterated internal standard. Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic antagonist used in the management of hypertensive episodes associated with pheochromocytoma. Accurate quantification in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This protocol outlines procedures for sample preparation, including solid-phase extraction (SPE) and derivatization, followed by GC-MS analysis. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.

Introduction

Phenoxybenzamine is a haloalkylamine that covalently binds to and blocks both α1 and α2-adrenergic receptors.[1][2] This non-selective and irreversible antagonism leads to vasodilation and a subsequent decrease in blood pressure, making it an effective treatment for the hypertensive crises often seen in patients with pheochromocytoma.[3] Given its potent and long-lasting effects, monitoring the plasma concentrations of phenoxybenzamine is essential for optimizing therapeutic dosage and minimizing adverse effects.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of drugs in complex biological matrices. Its high chromatographic resolution and sensitive, specific detection make it well-suited for this application. The incorporation of a stable isotope-labeled internal standard, such as phenoxybenzamine-d5, is critical for achieving reliable quantitative results. The deuterated standard co-elutes with the analyte and behaves similarly during extraction and ionization, thereby compensating for any potential variations in the analytical process.

This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of phenoxybenzamine from human plasma.

Signaling Pathway of Phenoxybenzamine

Phenoxybenzamine non-selectively and irreversibly blocks both alpha-1 and alpha-2 adrenergic receptors.

-

Alpha-1 Adrenergic Receptor Blockade: These receptors are typically coupled to Gq proteins.[1][4] Their activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The overall effect in vascular smooth muscle is vasoconstriction. By blocking these receptors, phenoxybenzamine prevents this signaling cascade, leading to vasodilation and a decrease in blood pressure.[1]

-

Alpha-2 Adrenergic Receptor Blockade: Alpha-2 adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6] Presynaptic α2 receptors on sympathetic neurons inhibit the further release of norepinephrine in a negative feedback loop.[7] By blocking these presynaptic autoreceptors, phenoxybenzamine can interfere with this feedback mechanism, which can sometimes lead to an increase in norepinephrine release.

Experimental Protocols

Reagents and Materials

-

Phenoxybenzamine hydrochloride (Reference Standard)

-

Phenoxybenzamine-d5 hydrochloride (Internal Standard)[8]

-

Human Plasma (K2-EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ammonium Hydroxide (ACS grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

Vortex mixer

-

Centrifuge

-

GC-MS system with an autosampler

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of phenoxybenzamine and phenoxybenzamine-d5 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of phenoxybenzamine by serial dilution of the stock solution with methanol to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of phenoxybenzamine-d5 in methanol.

Sample Preparation

-

Plasma Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

To 500 µL of plasma in a polypropylene tube, add 50 µL of the 100 ng/mL internal standard working solution (phenoxybenzamine-d5).

-

Vortex for 10 seconds.

-

Add 50 µL of 1M ammonium hydroxide to basify the sample. Vortex for 10 seconds.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Load the prepared plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum or with nitrogen for 5 minutes.

-

Elute the analyte and internal standard with 1 mL of dichloromethane.

-

-

Evaporation and Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

-

GC-MS Parameters

The following are representative GC-MS parameters. Optimization may be required for specific instrumentation.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor (m/z) | Phenoxybenzamine-TMS derivative: (suggested) 272, 196, 91Phenoxybenzamine-d5-TMS derivative: (suggested) 277, 201, 91 |

Note: The exact m/z values for the TMS derivatives should be confirmed by analyzing the derivatized standards in full scan mode.

Quantitative Data

The method should be validated according to standard bioanalytical method validation guidelines. The following tables present representative data for a calibration curve and quality control samples.

Table 1: Calibration Curve for Phenoxybenzamine in Human Plasma

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy | % RSD |

| 1.0 | 0.012 ± 0.001 | 102.5 | 8.3 |

| 5.0 | 0.058 ± 0.004 | 98.7 | 6.9 |

| 10.0 | 0.115 ± 0.007 | 101.2 | 6.1 |

| 50.0 | 0.592 ± 0.025 | 103.8 | 4.2 |

| 100.0 | 1.189 ± 0.043 | 99.1 | 3.6 |

| 500.0 | 5.975 ± 0.179 | 100.4 | 3.0 |

| 1000.0 | 11.981 ± 0.312 | 99.8 | 2.6 |

| Linear Range: | 1.0 - 1000.0 ng/mL | Correlation Coefficient (r²): | > 0.995 |

Table 2: Precision and Accuracy of Quality Control (QC) Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 1.0 | 1.04 ± 0.09 | 104.0 | 8.7 | 1.08 ± 0.11 | 108.0 | 10.2 |

| Low QC | 3.0 | 2.95 ± 0.21 | 98.3 | 7.1 | 3.11 ± 0.25 | 103.7 | 8.0 |

| Mid QC | 80.0 | 82.16 ± 4.52 | 102.7 | 5.5 | 78.95 ± 5.13 | 98.7 | 6.5 |

| High QC | 800.0 | 790.4 ± 34.78 | 98.8 | 4.4 | 812.8 ± 42.27 | 101.6 | 5.2 |

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of phenoxybenzamine in human plasma. The use of a deuterated internal standard is essential for correcting analytical variability, thereby ensuring high accuracy and precision. The detailed sample preparation protocol, including solid-phase extraction and derivatization, allows for the effective removal of matrix interferences and the conversion of phenoxybenzamine into a form suitable for GC-MS analysis. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 3. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Application Notes and Protocols for Phenoxybenzamine-d5 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of Phenoxybenzamine-d5 in neuroscience research, which is predominantly as an internal standard for the accurate quantification of phenoxybenzamine in biological matrices using mass spectrometry. This document outlines the rationale for its use, detailed experimental protocols, and the interpretation of data.

Introduction to Phenoxybenzamine and the Role of its Deuterated Analog

Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors.[1][2] It forms a stable covalent bond with these receptors, leading to a long-lasting blockade.[1] In neuroscience, understanding the concentration of phenoxybenzamine in brain tissue or cerebrospinal fluid is crucial for correlating its pharmacokinetic profile with its pharmacodynamic effects on neurotransmitter systems.

Deuterated compounds, such as Phenoxybenzamine-d5, are ideal internal standards for mass spectrometry-based quantification.[3] The substitution of five hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to phenoxybenzamine in terms of its chromatographic behavior and ionization efficiency, but has a different mass-to-charge ratio (m/z). This allows for its distinct detection from the non-deuterated analyte, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.[3]

Key Applications in Neuroscience Research

The primary application of Phenoxybenzamine-d5 in neuroscience is to serve as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the following purposes:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of phenoxybenzamine in the central nervous system (CNS). This includes quantifying its concentration in brain homogenates, microdialysates, and cerebrospinal fluid.

-

Receptor Occupancy Studies: Correlating the concentration of phenoxybenzamine in specific brain regions with the extent of alpha-adrenergic receptor blockade.

-

Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the concentration of phenoxybenzamine in the CNS.

-

Toxicology Studies: Assessing the accumulation of phenoxybenzamine in the brain in relation to potential neurotoxic effects.

Quantitative Data Presentation

The use of Phenoxybenzamine-d5 as an internal standard allows for the generation of precise quantitative data. Below is a template for presenting such data from a hypothetical pharmacokinetic study in rat brain tissue following administration of phenoxybenzamine.

| Time Point (hours) | Brain Region | Phenoxybenzamine Concentration (ng/g tissue) ± SD (n=5) |

| 0.5 | Prefrontal Cortex | 15.2 ± 2.1 |

| 0.5 | Hippocampus | 12.8 ± 1.9 |

| 0.5 | Striatum | 14.5 ± 2.5 |

| 2 | Prefrontal Cortex | 45.7 ± 5.3 |

| 2 | Hippocampus | 38.9 ± 4.8 |

| 2 | Striatum | 42.1 ± 6.0 |

| 6 | Prefrontal Cortex | 20.3 ± 3.1 |

| 6 | Hippocampus | 18.1 ± 2.7 |

| 6 | Striatum | 19.8 ± 3.5 |

| 24 | Prefrontal Cortex | 5.6 ± 1.2 |

| 24 | Hippocampus | 4.9 ± 0.9 |

| 24 | Striatum | 5.2 ± 1.1 |

Experimental Protocols

Protocol 1: Quantification of Phenoxybenzamine in Brain Tissue using LC-MS/MS with Phenoxybenzamine-d5 as an Internal Standard

Objective: To accurately measure the concentration of phenoxybenzamine in a brain tissue homogenate.

Materials:

-

Brain tissue sample

-

Phenoxybenzamine standard

-

Phenoxybenzamine-d5 (internal standard)

-

Homogenization buffer (e.g., phosphate-buffered saline)

-

Acetonitrile with 0.1% formic acid (protein precipitation and mobile phase)

-

Water with 0.1% formic acid (mobile phase)

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

-

Analytical column (e.g., C18 column)

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of phenoxybenzamine in a suitable solvent (e.g., methanol).

-

Perform serial dilutions to create a series of calibration standards with known concentrations.

-

Spike a fixed amount of Phenoxybenzamine-d5 internal standard solution into each calibration standard.

-

-

Sample Preparation:

-

Accurately weigh the brain tissue sample.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Take a known volume of the homogenate.

-

Add a fixed amount of Phenoxybenzamine-d5 internal standard solution.

-

Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile with 0.1% formic acid.

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the analytical column.

-

Use a gradient elution with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid) to separate phenoxybenzamine from other matrix components.

-

Set the mass spectrometer to monitor the specific mass transitions for both phenoxybenzamine and Phenoxybenzamine-d5 in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of phenoxybenzamine to Phenoxybenzamine-d5 for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the standards.

-

Determine the concentration of phenoxybenzamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathway

Caption: Mechanism of Phenoxybenzamine Action.

Experimental Workflow

Caption: Workflow for Phenoxybenzamine Quantification.

References

Application Notes and Protocols: The Use of Phenoxybenzamine in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxybenzamine (PBZ) is a well-established, irreversible, non-selective alpha-adrenergic receptor antagonist.[1][2][3] Emerging research has unveiled its potential as an anti-neoplastic agent, demonstrating efficacy in various cancer cell line models, particularly in malignant gliomas.[4][5] These notes provide an overview of the applications of Phenoxybenzamine in cancer cell research, detailing its mechanisms of action, quantitative data on its effects, and comprehensive protocols for its use in cell-based assays.

While these application notes focus on Phenoxybenzamine, the deuterated form, Phenoxybenzamine-d5, is a valuable tool for related research. Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium, are frequently employed in pharmacokinetic and metabolic studies.[2][] The use of Phenoxybenzamine-d5 as an internal standard in analytical methods, such as mass spectrometry, can enhance the accuracy of quantifying Phenoxybenzamine levels in biological samples.

Mechanism of Action

Phenoxybenzamine exerts its anti-cancer effects through a multi-faceted approach, primarily involving:

-

Alpha-Adrenergic Receptor Blockade : As a potent antagonist of α1- and α2-adrenergic receptors, Phenoxybenzamine can interfere with signaling pathways that promote cancer cell proliferation and survival.[7]

-

Histone Deacetylase (HDAC) Inhibition : Studies have revealed that Phenoxybenzamine acts as an inhibitor of histone deacetylases, with particular activity against HDAC isoforms 5, 6, and 9.[1][8] HDAC inhibition can lead to changes in gene expression that suppress tumor growth.[1]

-

Inhibition of the TrkB-Akt Signaling Pathway : In glioma cell lines, Phenoxybenzamine has been shown to suppress the Tropomyosin receptor kinase B (TrkB)-Akt pathway, a critical signaling cascade for cell survival, proliferation, and migration.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Phenoxybenzamine in various assays.

Table 1: IC50 Values of Phenoxybenzamine

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| α-Adrenoceptor Antagonism | - | 550 nM | [3] |

| Histone Deacetylase 5 (HDAC5) | Enzyme Assay | 9.8 µM | [8] |

| Histone Deacetylase 9 (HDAC9) | Enzyme Assay | 5.3 µM | [8] |

| hOCT1 Inhibition | HEK293 | 15.1 µM | [1] |

Table 2: Effective Concentrations of Phenoxybenzamine in Cancer Cell Line Studies